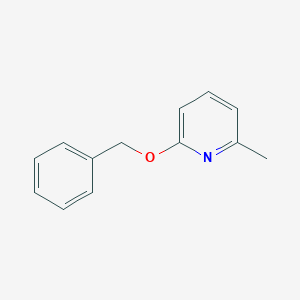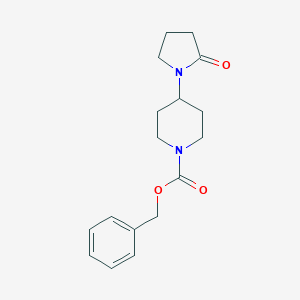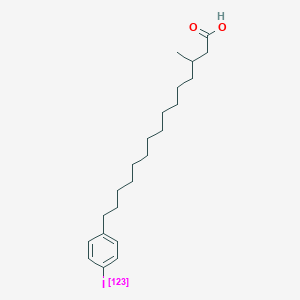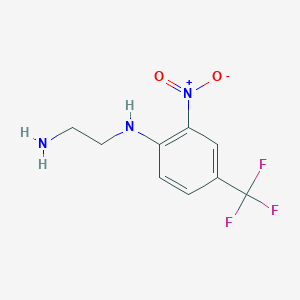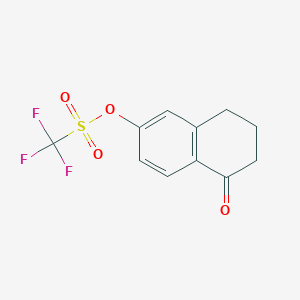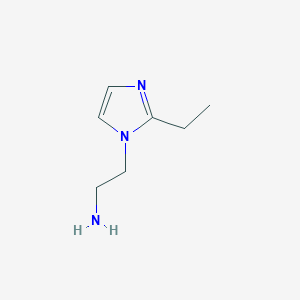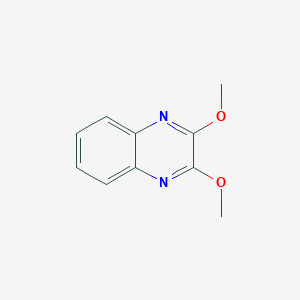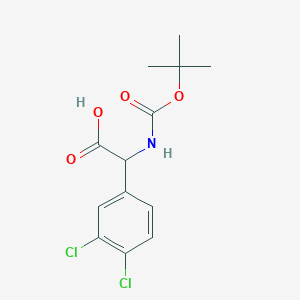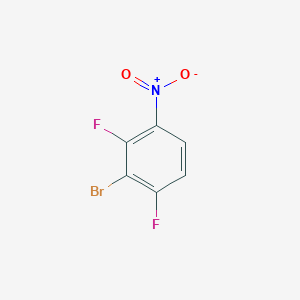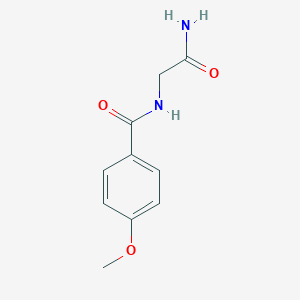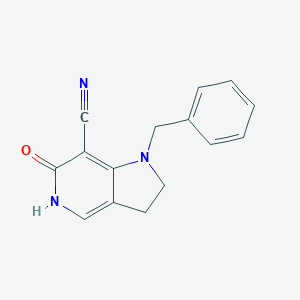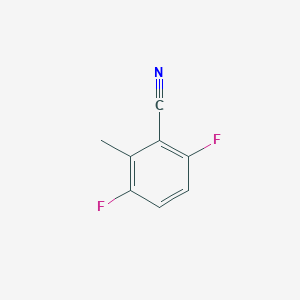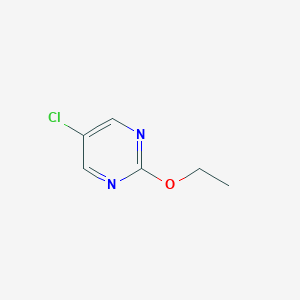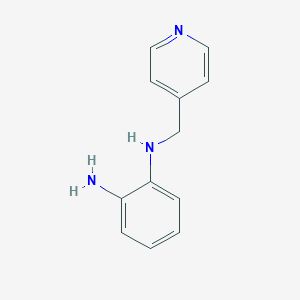
1-N-(pyridin-4-ylmethyl)benzene-1,2-diamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-N-(pyridin-4-ylmethyl)benzene-1,2-diamine, also known as P4-BDA, is a chemical compound that has gained attention in recent years due to its potential applications in scientific research. P4-BDA is a member of the benzene-1,2-diamine family, which has been extensively studied for its biological activities.
Wirkmechanismus
The mechanism of action of 1-N-(pyridin-4-ylmethyl)benzene-1,2-diamine is not fully understood. However, it is believed to act by inhibiting the activity of enzymes involved in cell proliferation and survival. It has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemische Und Physiologische Effekte
1-N-(pyridin-4-ylmethyl)benzene-1,2-diamine has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the activity of a number of enzymes involved in cell proliferation and survival, including AKT, mTOR, and ERK. It has also been shown to induce apoptosis in cancer cells. In addition, 1-N-(pyridin-4-ylmethyl)benzene-1,2-diamine has been shown to have antioxidant and anti-inflammatory properties.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 1-N-(pyridin-4-ylmethyl)benzene-1,2-diamine in lab experiments is its high purity and yield. This allows for accurate and reproducible results. Another advantage is its potential applications in a variety of fields, including cancer research and neurodegenerative disease research. However, there are also some limitations to using 1-N-(pyridin-4-ylmethyl)benzene-1,2-diamine in lab experiments. One limitation is its cost, as it can be expensive to synthesize. Another limitation is its potential toxicity, as it has been shown to be toxic to some cell lines at high concentrations.
Zukünftige Richtungen
There are a number of future directions for research on 1-N-(pyridin-4-ylmethyl)benzene-1,2-diamine. One direction is to further investigate its potential applications in cancer research and neurodegenerative disease research. Another direction is to investigate its potential applications in other fields, such as cardiovascular disease research. In addition, further research is needed to fully understand the mechanism of action of 1-N-(pyridin-4-ylmethyl)benzene-1,2-diamine and to identify potential drug targets. Finally, research is needed to develop more cost-effective synthesis methods for 1-N-(pyridin-4-ylmethyl)benzene-1,2-diamine.
In conclusion, 1-N-(pyridin-4-ylmethyl)benzene-1,2-diamine is a chemical compound with potential applications in scientific research. Its high purity and yield make it a valuable tool for accurate and reproducible results. Its potential applications in cancer research and neurodegenerative disease research make it an exciting area of research. However, further research is needed to fully understand its mechanism of action and to identify potential drug targets.
Synthesemethoden
1-N-(pyridin-4-ylmethyl)benzene-1,2-diamine can be synthesized using a variety of methods. One of the most commonly used methods involves the reaction of 4-pyridinemethanol with 1,2-diaminobenzene in the presence of a catalyst such as palladium on carbon. This method yields 1-N-(pyridin-4-ylmethyl)benzene-1,2-diamine in high purity and yield. Other methods include the use of other catalysts, such as copper or nickel, and the use of different solvents.
Wissenschaftliche Forschungsanwendungen
1-N-(pyridin-4-ylmethyl)benzene-1,2-diamine has been shown to have potential applications in scientific research. One of the most promising applications is in the field of cancer research. 1-N-(pyridin-4-ylmethyl)benzene-1,2-diamine has been shown to inhibit the growth of cancer cells in vitro and in vivo. It has also been shown to enhance the efficacy of chemotherapy drugs. In addition, 1-N-(pyridin-4-ylmethyl)benzene-1,2-diamine has been shown to have potential applications in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.
Eigenschaften
CAS-Nummer |
114797-95-4 |
|---|---|
Produktname |
1-N-(pyridin-4-ylmethyl)benzene-1,2-diamine |
Molekularformel |
C12H13N3 |
Molekulargewicht |
199.25 g/mol |
IUPAC-Name |
2-N-(pyridin-4-ylmethyl)benzene-1,2-diamine |
InChI |
InChI=1S/C12H13N3/c13-11-3-1-2-4-12(11)15-9-10-5-7-14-8-6-10/h1-8,15H,9,13H2 |
InChI-Schlüssel |
RSEKREVGGYZOEC-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)N)NCC2=CC=NC=C2 |
Kanonische SMILES |
C1=CC=C(C(=C1)N)NCC2=CC=NC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-(4-Bromophenyl)benzo[c]isoxazole](/img/structure/B170960.png)
